1-tert-Butyl 4-ethyl 4-aminopiperidine-1,4-dicarboxylate
Overview
Description
1-tert-Butyl 4-ethyl 4-aminopiperidine-1,4-dicarboxylate is a chemical compound with the molecular formula C13H24N2O4 and a molecular weight of 272.34 g/mol . This compound is a derivative of piperidine, a six-membered ring containing one nitrogen atom. It is often used in organic synthesis and pharmaceutical research due to its unique structural properties.
Mechanism of Action
Target of Action
Similar compounds have been used in the development of targeted protein degradation .
Mode of Action
It’s known that similar compounds can act as linkers in protac (proteolysis targeting chimera) development for targeted protein degradation . PROTACs work by recruiting an E3 ubiquitin ligase to a target protein, leading to the ubiquitination and subsequent degradation of the target protein.
Preparation Methods
The synthesis of 1-tert-Butyl 4-ethyl 4-aminopiperidine-1,4-dicarboxylate typically involves the following steps:
Starting Materials: The synthesis begins with tert-butyl 4-aminopiperidine-1-carboxylate and ethyl chloroformate.
Reaction Conditions: The reaction is carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction.
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity.
Chemical Reactions Analysis
1-tert-Butyl 4-ethyl 4-aminopiperidine-1,4-dicarboxylate undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can convert the compound into its corresponding amine derivatives.
Substitution: Nucleophilic substitution reactions can introduce different substituents on the piperidine ring.
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like lithium aluminum hydride, and nucleophiles like sodium azide. Major products formed from these reactions depend on the specific conditions and reagents used.
Scientific Research Applications
1-tert-Butyl 4-ethyl 4-aminopiperidine-1,4-dicarboxylate has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds.
Biology: The compound is employed in the study of enzyme inhibitors and receptor ligands.
Medicine: It is investigated for its potential use in drug development, particularly in the design of new pharmaceuticals.
Comparison with Similar Compounds
1-tert-Butyl 4-ethyl 4-aminopiperidine-1,4-dicarboxylate can be compared with similar compounds such as:
1-tert-Butyl 4-ethyl 4-cyanopiperidine-1,4-dicarboxylate: This compound has a cyano group instead of an amino group, which affects its reactivity and applications.
1-tert-Butyl 3-ethyl 4-aminopiperidine-1,3-dicarboxylate: This compound has a different substitution pattern on the piperidine ring, leading to variations in its chemical properties.
Properties
IUPAC Name |
1-O-tert-butyl 4-O-ethyl 4-aminopiperidine-1,4-dicarboxylate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H24N2O4/c1-5-18-10(16)13(14)6-8-15(9-7-13)11(17)19-12(2,3)4/h5-9,14H2,1-4H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PFPVWWBMUMUPSZ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1(CCN(CC1)C(=O)OC(C)(C)C)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H24N2O4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
272.34 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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